molecular formula C21H22O10 B3002223 Isoengeletin CAS No. 30987-58-7

Isoengeletin

Cat. No.: B3002223
CAS No.: 30987-58-7
M. Wt: 434.397
InChI Key: VQUPQWGKORWZII-CEWGGCMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Isoengeletin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of isoengeletin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. The specific molecular targets and pathways are still under investigation, but it is believed to influence pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Isoengeletin is structurally similar to other flavonoids such as engeletin, aromadendrin 7-O-rhamnoside, and sinensin . These compounds share similar chemical structures but differ in their specific functional groups and substructures. This compound is unique due to its specific arrangement of hydroxyl groups and glycosidic linkages, which contribute to its distinct bioactivity and pharmacological properties .

List of Similar Compounds::
  • Engeletin
  • Aromadendrin 7-O-rhamnoside
  • Sinensin
  • Phellamurin
  • Taxifolin 3-O-beta-D-xylopyranoside
  • Neoisoastilbin
  • Astilbin
  • Isoastilbin
  • Neoastilbin
  • (2S,3S)- (-)-Glucodistylin
  • Taxifolin 3’-O-glucoside
  • Taxifolin 7-O-rhamnoside
  • Taxifolin 7-O-glucoside
  • 7-Neohesperidosides

Properties

IUPAC Name

(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20+,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUPQWGKORWZII-RPJYBVRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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